Ergone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Ergone is typically isolated from the mycelial culture of Polyporus umbellatus. The production of this compound can be optimized by adjusting various factors such as medium composition, culture conditions (temperature and pH), and co-cultivation with other mycelia. For instance, the optimum pH and temperature for the flask culture of Polyporus umbellatus mycelia are 4.5 and 25°C, respectively . Industrial production methods involve submerged culture techniques, where this compound is produced in larger quantities under controlled conditions.

Análisis De Reacciones Químicas

Ergone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ergosterol peroxide .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Nephroprotective Effects

Ergone has been extensively studied for its nephroprotective properties, particularly in the context of chronic kidney disease (CKD). A significant study demonstrated that this compound could prevent the progression of CKD in an adenine-induced rat model. The study employed advanced techniques such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/HDMS) to analyze metabolic profiling and biochemical parameters.

- Key Findings:

- This compound treatment significantly improved biochemical markers such as blood urea nitrogen (BUN), serum creatinine, and electrolyte levels compared to the CKD group.

- Histopathological evaluations revealed reduced renal damage and inflammatory cell infiltration in the this compound-treated group.

- The expression levels of key proteins involved in fibrosis were downregulated after this compound treatment, suggesting its role in mitigating renal fibrosis associated with CKD .

Table 1: Biochemical Parameters in CKD Rats Treated with this compound

| Parameter | Control Group | CKD Group | CKD + this compound Group |

|---|---|---|---|

| BUN (mg/dL) | 15 | 45 | 25 |

| Serum Creatinine (mg/dL) | 0.5 | 2.5 | 1.2 |

| Calcium (mg/dL) | 10.5 | 8.0 | 9.0 |

| Sodium (mEq/L) | 140 | 135 | 138 |

| Aldosterone (ng/mL) | 50 | 80 | 60 |

2. Interaction with Human Serum Albumin

The pharmacokinetic behavior of this compound is influenced by its binding affinity to human serum albumin (HSA). Studies using fluorescence spectroscopy have shown that this compound forms a complex with HSA, which is critical for its distribution and efficacy in the bloodstream.

- Key Findings:

Biotechnological Applications

1. Nanoparticle Synthesis

This compound has been explored for its potential in nanotechnology, particularly in the green synthesis of nanoparticles. Fungi and yeast, including those producing this compound, can facilitate environmentally friendly methods for synthesizing metal nanoparticles.

- Key Findings:

Case Studies

Case Study: this compound's Role in Chronic Kidney Disease Management

A comprehensive study involving male Sprague-Dawley rats highlighted this compound's effectiveness in managing CKD. The study involved administering adenine to induce CKD symptoms followed by this compound treatment.

-

Methodology:

- Rats were divided into control, CKD, and CKD + this compound groups.

- Various biochemical assessments were performed alongside histopathological examinations post-treatment.

- Outcomes:

Mecanismo De Acción

The mechanism of action of ergone involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to downregulate the expression of proteins such as TGF-β1, ED-1, CTGF, bFGF, and collagen I, which are associated with fatty acid metabolism, purine metabolism, and amino acid metabolism . By modulating these pathways, this compound can delay the development of chronic kidney disease and exert its therapeutic effects.

Comparación Con Compuestos Similares

Ergone is unique in its structure and pharmacological properties compared to other similar compounds. Some similar compounds include ergosterol, ergosterol peroxide, and ergothioneine. Ergosterol is a precursor to this compound and is found in various fungi. Ergosterol peroxide, another derivative of ergosterol, has also been studied for its cytotoxic properties. Ergothioneine, a thiol-containing antioxidant, is known for its health-promoting effects but differs significantly in its chemical structure and biological activities compared to this compound .

This compound’s unique combination of diuretic, cytotoxic, and nephroprotective properties makes it a compound of significant interest in scientific research and potential therapeutic applications.

Propiedades

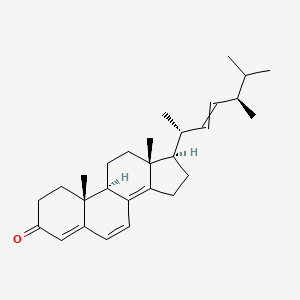

Fórmula molecular |

C28H40O |

|---|---|

Peso molecular |

392.6 g/mol |

Nombre IUPAC |

(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/t19-,20+,24+,26-,27-,28+/m0/s1 |

Clave InChI |

OIMXTYUHMBQQJM-CXZAJWDXSA-N |

SMILES isomérico |

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C |

SMILES canónico |

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C |

Sinónimos |

(22E)-ergosta-4,6,8(14),22-tetraen-3-one ergone ergosta-4,6,8(14),22-tetraen-3-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.